![molecular formula C12H19NO2 B1528722 [4-(Tert-butoxy)-3-methoxyphenyl]methanamine CAS No. 1266149-50-1](/img/structure/B1528722.png)

[4-(Tert-butoxy)-3-methoxyphenyl]methanamine

Overview

Description

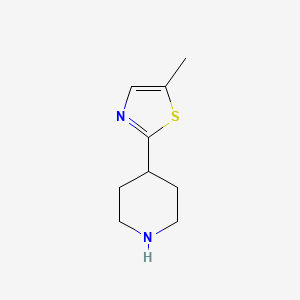

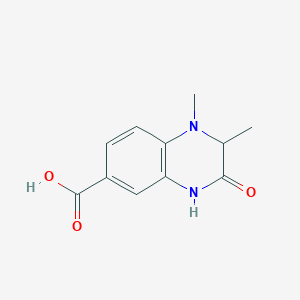

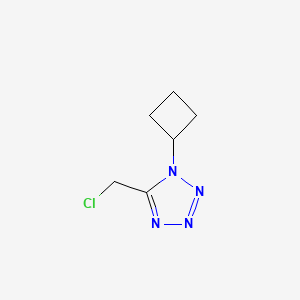

[4-(Tert-butoxy)-3-methoxyphenyl]methanamine is a compound that contains a phenyl ring, which is a ring of six carbon atoms with alternating single and double bonds. Attached to this ring are a tert-butoxy group, a methoxy group, and a methanamine group .

Molecular Structure Analysis

The molecular structure of[4-(Tert-butoxy)-3-methoxyphenyl]methanamine would be characterized by the presence of the phenyl ring, with the tert-butoxy, methoxy, and methanamine groups attached at specific positions on the ring . Chemical Reactions Analysis

The chemical reactions that[4-(Tert-butoxy)-3-methoxyphenyl]methanamine could undergo would depend on the specific conditions and reagents present. The phenyl ring is a region of high electron density and could be susceptible to electrophilic aromatic substitution reactions . Physical And Chemical Properties Analysis

The physical and chemical properties of[4-(Tert-butoxy)-3-methoxyphenyl]methanamine would depend on its specific molecular structure. For example, the presence of the tert-butoxy and methoxy groups could influence its solubility in various solvents .

Scientific Research Applications

Chemiluminescence Properties

- A study by Nery et al. (2000) focused on the synthesis and chemiluminescence properties of dioxetanes, including derivatives related to [4-(Tert-butoxy)-3-methoxyphenyl]methanamine. The research found that the presence of fluoride ions drastically increases the decomposition rate constants of these compounds, leading to the formation of singlet excited states with high quantum yields (Nery, Weiss, Catalani, & Baader, 2000).

Gas Chromatographic Profiling

- Muskiet et al. (1981) developed a capillary gas-chromatographic profiling method for quantitative determination of the tert-butyldimethylsilyl derivatives of various metabolites. This method is useful for diagnosing and following up on patients with functional tumors or inborn errors of metabolism (Muskiet, Stratingh, Stob, & Wolthers, 1981).

Dye-Sensitized Solar Cells

- Boschloo et al. (2006) discussed the effect of 4-tert-butylpyridine addition to redox electrolytes in dye-sensitized TiO2 solar cells. Their findings show that the addition of this compound can significantly increase the performance of these solar cells (Boschloo, Häggman, & Hagfeldt, 2006).

Antioxidant Mechanisms

- A study by Jovanovic et al. (1999) investigated the antioxidant mechanisms of curcumin, which involves the tert-butoxyl radical. This research highlights the potential of [4-(Tert-butoxy)-3-methoxyphenyl]methanamine in antioxidant applications (Jovanovic, Steenken, Boone, & Simic, 1999).

Photocytotoxicity in Red Light

- Basu et al. (2014) explored the photocytotoxic properties of Iron(III) complexes for cellular imaging and photocytotoxicity in red light. Their study showcases the potential of these compounds in medical imaging and therapy (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).

Neuroprotective Properties

- Piotrowska et al. (2019) synthesized and examined the neuroprotective properties of N-substituted C-dialkoxyphosphorylated nitrones, including derivatives similar to [4-(Tert-butoxy)-3-methoxyphenyl]methanamine. They identified compounds with high activity against neuronal necrotic cell death (Piotrowska, Mediavilla, Cuarental, Głowacka, Marco-Contelles, Hadjipavlou-Litina, López-Muñoz, & Oset-Gasque, 2019).

Safety And Hazards

properties

IUPAC Name |

[3-methoxy-4-[(2-methylpropan-2-yl)oxy]phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-12(2,3)15-10-6-5-9(8-13)7-11(10)14-4/h5-7H,8,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFGOOMVHMBGUJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=C(C=C(C=C1)CN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(Tert-butoxy)-3-methoxyphenyl]methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Bromoethyl)sulfanyl]-3-chlorobenzene](/img/structure/B1528641.png)

![1-[4-(Propan-2-yl)cyclohexyl]piperazine](/img/structure/B1528643.png)

![(2-Methoxyethyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B1528653.png)